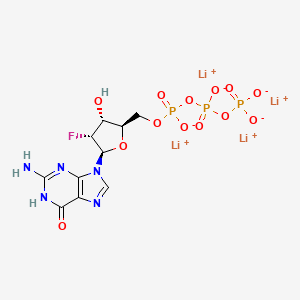

Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

Description

Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate (CAS: 61556-44-3) is a structurally complex organolithium compound with the molecular formula C₁₁H₁₈N₅O₁₄P₃ and a molecular weight of 537.21 g/mol . Its core structure comprises:

- A 2-amino-6-oxopurine base, which provides nucleobase-like recognition properties.

- A 4-fluoro-3-hydroxytetrahydrofuran sugar moiety, where fluorine substitution enhances metabolic stability and modulates stereoelectronic effects.

- A triphosphate group that facilitates high-energy phosphate bonding and lithium ion coordination.

The compound is stored under inert conditions at -20°C to prevent hydrolysis or oxidation.

Properties

IUPAC Name |

tetralithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN5O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t3-,4-,6-,9-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOLJZVLZBIRPD-PLKZCDBPSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FLi4N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate is a complex compound with significant biological activity. This article explores its mechanisms of action, effects on cellular signaling pathways, and potential therapeutic applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F Li₃N₅O₁₃P₃ |

| Molecular Weight | 542.97 g/mol |

| CAS No. | Not available |

Lithium's biological activity is primarily attributed to its interaction with various signaling pathways and enzymes:

- Glycogen Synthase Kinase 3 Beta (GSK3B) Inhibition : Lithium inhibits GSK3B by competing with magnesium for binding sites. This inhibition plays a crucial role in regulating numerous cellular processes including apoptosis, mitochondrial response to stress, and immune responses .

- Inositol Monophosphatase Inhibition : Lithium obstructs the degradation of inositol trisphosphate (IP3) by inhibiting inositol monophosphatase, which is vital in phosphoinositide signaling pathways .

- Cyclic AMP and GMP Pathways : Lithium affects cyclic nucleotide signaling by inhibiting phosphodiesterases that degrade cAMP and cGMP, thereby enhancing their levels within cells .

Biological Effects

The biological effects of lithium are diverse and include:

- Neuroprotective Effects : Lithium has been shown to protect neurons from apoptosis and promote neurogenesis, making it a candidate for treating neurodegenerative diseases .

- Thyroid Function Modulation : Studies indicate that lithium can disrupt thyroid hormone signaling pathways, potentially leading to adverse effects on thyroid function .

Case Studies

Several studies have highlighted the biological activity of lithium:

- Neurodevelopmental Studies : A study demonstrated that prenatal exposure to lithium was associated with increased risks of cardiac anomalies in offspring, indicating its potent biological effects during development .

- Cellular Response Studies : In vitro studies revealed that lithium treatment altered gene expression patterns significantly in brain cells, underscoring its impact on cellular function and signaling pathways .

Research Findings

Recent research has focused on understanding the interactions between lithium and ATP:

- Binding Studies : NMR studies indicated that lithium binds to ATP under physiological conditions, suggesting that it may form a bioactive complex that influences ATP-dependent processes .

- Electrostatic Interactions : Lithium's interaction with nucleotides like ATP is primarily electrostatic, which may be crucial for its bioactivity in various biological contexts .

Scientific Research Applications

Biochemical Applications

-

Nucleotide Analog :

- This compound can serve as a nucleotide analog, mimicking the structure of natural nucleotides. It may be utilized in studies involving nucleic acid synthesis and repair mechanisms. By substituting natural nucleotides with this compound, researchers can investigate how structural changes affect enzyme activity and substrate recognition.

-

Enzyme Inhibition Studies :

- Lithium triphosphate derivatives have been studied for their potential to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can provide insights into metabolic pathways and the regulation of cellular functions.

-

Signal Transduction :

- The compound's ability to influence signaling pathways makes it a candidate for studying signal transduction mechanisms in cells. For instance, it may affect pathways involving cyclic adenosine monophosphate (cAMP) or other second messengers.

Pharmaceutical Applications

-

Antiviral Research :

- Given its purine-like structure, this compound may exhibit antiviral properties by interfering with viral replication processes. Research has indicated that similar compounds can inhibit viral polymerases, making this an area of interest for developing antiviral therapeutics.

-

Cancer Therapeutics :

- The compound's role as an inhibitor of specific kinases or phosphatases could be explored in cancer treatment. By modulating signaling pathways that control cell proliferation and survival, it may contribute to the development of targeted cancer therapies.

-

Gene Therapy :

- As a nucleotide analog, it holds potential for use in gene therapy applications where modified nucleotides are needed to introduce or correct genetic material within cells.

Case Studies and Research Findings

- Inhibition of Nucleotide Metabolism :

- Antiviral Activity :

- Signal Modulation :

Comparison with Similar Compounds

Key Observations :

- Triphosphate vs.

- Fluorine Substitution: The 4-fluoro group in the target compound may reduce enzymatic degradation compared to non-fluorinated analogs, similar to fluorine’s stabilizing role in nucleoside analogs .

- Sodium Counterion : Replacement of lithium with sodium (as in the sodium analog) alters ionic radius (Na⁺: 1.02 Å vs. Li⁺: 0.76 Å), affecting binding kinetics and solubility .

Lithium Coordination and Activation Energy

The triphosphate group enables unique lithium coordination geometries. In related lithium complexes (e.g., compounds 6–10 in ), Li–O and Li–N bond distances (1.90–2.08 Å) and activation energies (0.41–0.76 eV) correlate with structural parameters:

- Coordination Geometry : The target compound’s triphosphate likely forms tetrahedral or octahedral Li⁺ coordination, akin to compounds 6 and 10, which show activation energies of 0.71–0.76 eV .

- Fluorine Impact : While fluorine’s electron-withdrawing effects minimally alter Li⁺ coordination in compound 4 (), steric effects from the 4-fluoro group in the target compound may influence ion conduction pathways .

Functional Comparisons

Lithium-Ion Conductivity

In lithium battery research (), triphosphate-containing compounds like the target may enable efficient ion conduction through 3D ordered arrays (Li–Li distances: 6.65–8.35 Å), similar to compounds 6–8 in .

Lithium Salts Comparison

In miticidal studies (), lithium citrate outperforms LiCl due to higher Li⁺ density. The target compound’s triphosphate group may similarly enhance Li⁺ availability, though its stability in aqueous environments requires further study .

Preparation Methods

Starting Material Preparation and Lactone Intermediate Formation

The synthesis typically begins with a protected lactone intermediate derived from a tetrahydrofuran ring precursor. For example, protected lactones are converted to their trimethylsilyl enol ethers, which are then selectively halogenated (chlorination or bromination) using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield dihalogeno lactones as diastereomeric mixtures.

Subsequent fluorination is achieved using lithium hexamethyldisilazide (LiHMDS) and N-fluorobenzenesulfonimide (NFSI), which selectively produce fluorinated lactones with high stereoselectivity.

Reduction to Lactols and Nucleoside Formation

The fluorinated lactones are reduced to lactols using lithium tri-tert-butoxyaluminium hydride in tetrahydrofuran (THF). This step is critical for obtaining the correct stereochemistry on the sugar moiety.

The lactols are then reacted under Vorbrüggen glycosylation conditions with persilylated purine bases (such as adenine derivatives) in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf), often under microwave irradiation to enhance reaction rates and yields. This step yields α and β anomers, which are separated by column chromatography.

Protection and Deprotection Strategies

Protecting groups such as tert-butyldimethylsilyl (TBDMS), benzyloxycarbonyl (Cbz), and tert-butoxycarbonyl (Boc) are employed to protect hydroxyl and amino groups during phosphorylation steps.

For example, the 3’-hydroxyl group may be protected with a Boc group to favor regioselective phosphorylation at the 5’-position and improve solubility.

Deprotection is typically achieved using tetra-n-butylammonium fluoride (TBAF) for silyl groups or acidic conditions (e.g., 4 M HCl in dioxane or 75% aqueous formic acid) for Boc and Cbz groups.

Phosphorylation and Triphosphate Formation

The key phosphorylation step to introduce the triphosphate moiety uses phosphoramidate reagents such as phenyl L-isopropylalaninyl phosphorochloridate in the presence of tert-butyl magnesium chloride, which promotes selective phosphorylation at the 5’-hydroxyl.

Alternative phosphorylation reagents include pentafluorophenyl phosphoramidates, which offer higher selectivity for 5’-phosphorylation at low temperatures, avoiding formation of di- or triphosphorylated side products.

After phosphorylation, the final deprotection steps yield the target nucleoside triphosphate.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of lactone | NCS or NBS, room temperature, 1 h | Not specified | Produces chloro/bromo lactones as diastereomeric mixtures |

| Fluorination | LiHMDS, NFSI, selective fluorination | Not specified | Stereoselective formation of fluorinated lactones |

| Reduction to lactols | Lithium tri-tert-butoxyaluminium hydride, THF | Not specified | Maintains stereochemistry |

| Glycosylation (Vorbrüggen) | Persilylated purine, TMSOTf, microwave irradiation | Not specified | α/β anomer mixture, β anomer isolated by chromatography |

| Protection (e.g., TBDMS, Boc) | TBDMSCl/imidazole, di-tert-butyl dicarbonate | 30-89 | Boc protection improves regioselectivity and solubility |

| Phosphorylation | Phenyl L-isopropylalaninyl phosphorochloridate, tert-butyl MgCl | 22-89 | Pentafluorophenyl reagent improves selectivity at low temp |

| Deprotection | TBAF (for silyl), 4 M HCl in dioxane, 75% formic acid | Not specified | Removes protecting groups without degradation |

Note: Specific yields vary depending on substrates and reaction optimization.

Research Findings and Optimization Notes

The use of lithium hexamethyldisilazide (LiHMDS) and N-fluorobenzenesulfonimide (NFSI) for fluorination is a key advancement enabling selective introduction of fluorine at the 4-position of the sugar ring with retention of stereochemistry.

Microwave-assisted Vorbrüggen glycosylation accelerates nucleoside formation and improves yields compared to conventional heating.

Protecting group strategies are critical for regioselective phosphorylation; Boc protection of the 3’-hydroxyl group notably enhances 5’-phosphorylation yield and solubility of intermediates.

Phosphorylation using pentafluorophenyl phosphoramidate reagents allows for selective monophosphorylation at the 5’-position, avoiding unwanted diphosphorylation, which was a problem with other reagents.

Deprotection conditions must be carefully chosen to avoid degradation of the sensitive triphosphate moiety; mild acidic or fluoride-based conditions are preferred.

Q & A

Q. What synthetic strategies ensure stereochemical purity in the synthesis of this lithium triphosphate derivative?

To achieve stereochemical purity, multi-step convergent synthesis is recommended. For example:

- Phosphoramidite coupling : Use protected nucleoside intermediates (e.g., DMT-protected sugars) and activate phosphate groups via phosphoramidite chemistry. This method allows precise control over stereochemistry during coupling reactions .

- Fluorination control : Incorporate 4-fluoro modification early in the synthesis to avoid racemization. Anhydrous conditions and low temperatures (−20°C to 0°C) are critical .

- Lithiation : Introduce the lithium counterion in the final step using lithium hexafluorophosphate (LiPF₆) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in aprotic solvents (e.g., THF) to maintain stability .

Validation : Monitor reaction progress via TLC and HPLC (e.g., using C18 columns with trifluoroacetic acid mobile phases) .

Q. Which analytical techniques are most effective for structural and purity characterization?

- NMR spectroscopy : Use ¹H, ¹³C, ¹⁹F, and ³¹P NMR to confirm stereochemistry and phosphorylation. For example, ³¹P NMR peaks at δ −2 to −4 ppm indicate triphosphate linkages .

- Mass spectrometry : High-resolution LCMS (e.g., m/z 853.0 [M+H]⁺ under SMD-TFA05 conditions) validates molecular weight and detects impurities .

- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in mixed solvent systems (e.g., acetonitrile/water) .

Data interpretation : Cross-reference with computational models (e.g., DFT-optimized structures) to confirm assignments .

Q. What handling and storage protocols mitigate degradation risks?

- Storage : Store lyophilized powder at −80°C under argon. For solutions, use anhydrous DMSO or acetonitrile to prevent hydrolysis .

- Safety : Avoid exposure to heat (>30°C) and moisture. Use gloveboxes with O₂ < 1 ppm for lithium-sensitive steps .

- Decontamination : Neutralize spills with 5% sodium bicarbonate followed by ethanol rinsing .

Advanced Research Questions

Q. How can DFT simulations optimize the compound’s conformational stability and reactivity?

Q. How can stereoisomer impurities be resolved during synthesis?

- Chromatography : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium acetate) to separate diastereomers. Gradient elution (5% → 40% acetonitrile in 20 min) effectively resolves fluorinated impurities .

- Enzymatic digestion : Treat crude products with phosphodiesterase I to hydrolyze misconfigured triphosphate linkages, leaving the desired stereoisomer intact .

Troubleshooting : If impurities persist, revise protecting group strategies (e.g., switch from tert-butyldimethylsilyl to acetyl groups for hydroxyl protection) .

Q. What methodologies assess solvent-dependent stability and degradation pathways?

- Kinetic studies : Use UV-Vis spectroscopy (λ = 260 nm for purine absorbance) to monitor degradation in buffered solutions (pH 4–9) at 25–37°C .

- Mechanistic probes :

- Add radical scavengers (e.g., TEMPO) to test for oxidative degradation.

- Conduct ³¹P NMR time-course experiments to identify hydrolytic intermediates (e.g., diphosphate or monophosphate byproducts) .

Mitigation : Stabilize the triphosphate group by chelating lithium with crown ethers in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.